4-bromo-7-fluoro-1H-indole
Overview
Description
4-Bromo-7-fluoro-1H-indole: is a heterocyclic compound with the molecular formula C8H5BrFN . It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
4-Bromo-7-fluoro-1H-indole, also known as 4-Bromo-7-fluoroindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity and the context in which it is expressed.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound’s action could result in a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-Bromo-7-fluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect cell signaling pathways and cellular responses. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis (programmed cell death). This can lead to changes in cell proliferation and survival, making this compound a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound may inhibit the activity of certain protein kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular responses, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a key role in the metabolism of indole derivatives, including this compound. These enzymes can catalyze the oxidation, reduction, or hydrolysis of the compound, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to proteins such as albumin can influence its distribution in the bloodstream and tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives with different functional groups.
Reduction Products: Reduced indole derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 4-Bromo-7-fluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound to investigate the interactions of indole-based molecules with biological targets .
Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as anticancer, antiviral, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers .
Comparison with Similar Compounds
4-Bromoindole: Lacks the fluorine atom, resulting in different reactivity and applications.
7-Fluoroindole:
4-Chloro-7-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 4-Bromo-7-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms in the indole ring. This combination enhances its reactivity and allows for the development of novel compounds with specific properties.
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKMEMSAFAVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396896 | |
Record name | 4-Bromo-7-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-66-1 | |
Record name | 4-Bromo-7-fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-fluoroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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